Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate

Description

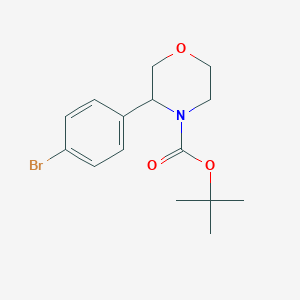

tert-Butyl 3-(4-bromophenyl)morpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl ester group at the 4-position and a 4-bromophenyl substituent at the 3-position of the morpholine ring. This scaffold is widely utilized in medicinal chemistry and organic synthesis due to its versatility as a building block. The bromine atom at the para position of the phenyl ring enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl group acts as a protective moiety for the carboxylate functionality .

Properties

Molecular Formula |

C15H20BrNO3 |

|---|---|

Molecular Weight |

342.23 g/mol |

IUPAC Name |

tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-10-13(17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3 |

InChI Key |

IOGBYXXDGGAXOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate typically involves the reaction of 4-bromophenylmorpholine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmorpholine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Substituent Variations

tert-Butyl 2-(4-bromophenyl)morpholine-4-carboxylate (CAS 920802-74-0)

- Key Difference : Bromophenyl substitution at the 2-position of the morpholine ring instead of the 3-position.

- For instance, the 2-substituted derivative may exhibit distinct binding affinities in biological systems compared to the 3-substituted analog .

(R)-Ethyl 2-(4-bromophenyl)morpholine-4-carboxylate (CAS 920799-13-9)

- Key Difference : Ethyl ester replaces the tert-butyl group.

- This variation is critical in pharmacokinetic optimization .

Halogenated Derivatives

tert-Butyl 2-(4-bromo-3-fluorophenyl)morpholine-4-carboxylate (CAS 1400997-38-7)

- Key Difference : Addition of a 3-fluoro substituent on the bromophenyl ring.

- Impact: Fluorine introduces electronegativity, enhancing dipole interactions in target binding. This compound may exhibit improved bioavailability or altered reactivity in nucleophilic aromatic substitution compared to the non-fluorinated parent structure .

Functional Group Modifications

tert-Butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate (CAS 1824240-29-0)

- Key Difference : Propargyl group replaces the bromophenyl substituent.

- Impact : The alkyne functionality enables "click chemistry" applications (e.g., Huisgen cycloaddition), making this derivative valuable for bioconjugation, unlike the bromophenyl analog, which is tailored for cross-coupling .

tert-Butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate (CAS 1443980-64-0)

Chiral and Hydroxy-Substituted Analogs

tert-Butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 1257855-07-4)

- Key Difference : Hydroxyethyl group at the 3-position.

- Impact : The hydroxyl group enhances hydrophilicity, improving aqueous solubility. This contrasts with the hydrophobic bromophenyl analog, which prioritizes membrane permeability .

tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS 714971-28-5)

Tabulated Comparison of Key Compounds

| Compound Name | CAS Number | Substituent Position | Key Functional Group | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl 3-(4-bromophenyl)morpholine-4-carboxylate | N/A | 3 | 4-Bromophenyl, tert-butyl ester | ~325.2 | Cross-coupling reactions, drug intermediates |

| tert-Butyl 2-(4-bromophenyl)morpholine-4-carboxylate | 920802-74-0 | 2 | 4-Bromophenyl | ~325.2 | Positional isomer studies |

| (R)-Ethyl 2-(4-bromophenyl)morpholine-4-carboxylate | 920799-13-9 | 2 | Ethyl ester | ~297.2 | Metabolic stability optimization |

| tert-Butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate | 1824240-29-0 | 3 | Propargyl | 225.3 | Bioconjugation, click chemistry |

| tert-Butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate | 1443980-64-0 | 3 | Cyclopentanone | 269.3 | Ketone-mediated condensations |

Biological Activity

Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a morpholine ring, and a para-bromophenyl moiety. The presence of the bromine atom is significant as it can influence the compound's reactivity and interaction with biological targets. The morpholine ring enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The bromine atom can facilitate this binding due to its electron-withdrawing properties, which may enhance the compound's affinity for target proteins.

- Receptor Binding : The morpholine structure allows for potential interactions with various receptors, influencing cellular signaling pathways that could lead to therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting significant potency:

These results indicate that the compound may serve as a promising lead for developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial effects, the compound has been studied for its antifungal properties. Preliminary data suggest effective inhibition against fungal pathogens, indicating potential applications in treating fungal infections.

Anticancer Potential

The anticancer properties of this compound are under investigation. Initial studies have shown that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . Further research is required to elucidate these mechanisms fully.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy in Clinical Isolates : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and found it significantly inhibited bacterial growth at low concentrations .

- In Vitro Anticancer Activity : Another investigation focused on the compound's effects on breast cancer cell lines, revealing that treatment led to reduced cell viability and increased apoptosis markers compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.